Glycidyl Stearate-d5
Description
Fundamental Principles of Stable Isotope Labeling in Analytical Chemistry
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. symeres.comwikipedia.org This process creates a "labeled" compound that is chemically identical to its unlabeled counterpart but possesses a higher mass. wikipedia.org This mass difference is the key to its utility in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). symeres.comwikipedia.org
In mass spectrometry, the labeled compound and its native analogue will have different mass-to-charge ratios (m/z), allowing them to be distinguished and quantified separately, even if they co-elute during chromatographic separation. symeres.comnih.gov This is particularly valuable for quantitative analysis, where the labeled compound can be used as an internal standard. By adding a known amount of the labeled standard to a sample, any variations in sample preparation or instrument response will affect both the analyte and the standard equally. This allows for the calculation of a precise and accurate concentration of the unlabeled analyte. caymanchem.com
Overview of Glycidyl (B131873) Esters as Targets in Chemical Analysis
Glycidyl esters (GEs) are process contaminants that can form during the high-temperature refining of edible oils and fats. sgs.comeurofins.demerieuxnutrisciences.com These compounds are esters of fatty acids and glycidol (B123203). nih.gov The presence of GEs in food products, especially in refined vegetable oils, infant formula, and bakery products, has raised food safety concerns. merieuxnutrisciences.comanalis.com.mypharmaffiliates.com Consequently, the development of reliable and sensitive analytical methods for the detection and quantification of GEs in various food matrices is of significant importance. analis.com.myilsi.eu
The analysis of GEs is complex due to the variety of fatty acids that can be esterified to glycidol. eurofins.de Analytical approaches are broadly categorized into indirect and direct methods. ilsi.eu Indirect methods, which are more established for routine analysis, involve the conversion of GEs to a common derivative, which is then quantified. analis.com.myrestek.com Direct methods aim to measure the intact GEs, often using techniques like liquid chromatography-mass spectrometry (LC-MS). analis.com.myilsi.eu
Significance of Glycidyl Stearate-d5 as a Tracer and Internal Standard in Research
This compound is the deuterated form of Glycidyl Stearate (B1226849), where five hydrogen atoms have been replaced by deuterium atoms. caymanchem.comchemsrc.com Specifically, it is (oxiran-2-yl-d3)methyl-d2 stearate. caymanchem.comcaymanchem.com This isotopic labeling makes it an ideal internal standard for the quantification of Glycidyl Stearate and other related GEs in analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comtandfonline.com
When used as an internal standard, a known quantity of this compound is added to a sample at the beginning of the analytical procedure. tandfonline.com Because it behaves chemically and physically in a nearly identical manner to the non-labeled Glycidyl Stearate, it compensates for any loss of analyte during sample extraction, cleanup, and derivatization, as well as for variations in instrument injection volume and ionization efficiency. caymanchem.com The quantification is then based on the ratio of the signal from the native analyte to the signal from the deuterated internal standard. tandfonline.comaocs.org This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for achieving the highest accuracy and precision in quantitative analysis. caymanchem.com
The use of this compound is crucial for obtaining reliable data on the occurrence of GEs in foodstuffs, which in turn informs risk assessment and regulatory actions. eurofins.de For instance, it is utilized in standardized methods for the analysis of GEs in edible oils and fats. aocs.org
Chemical and Physical Properties of this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C₂₁H₃₅D₅O₃ caymanchem.comcaymanchem.com |
| Molecular Weight | 345.6 g/mol caymanchem.comcaymanchem.com |
| CAS Number | 1346598-19-3 caymanchem.comchemsrc.com |
| Appearance | White to off-white solid pharmaffiliates.com |
| Melting Point | 52-54 °C chemsrc.com |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) caymanchem.comcaymanchem.com |
| Purity | ≥98% caymanchem.com |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d5) caymanchem.comcaymanchem.com |
Synthesis and Manufacturing
The synthesis of this compound involves the esterification of stearic acid with deuterated glycidol. The direct chemical synthesis of the unlabeled Glycidyl Stearate is typically achieved through the acid- or base-catalyzed esterification of stearic acid with glycidol. For the deuterated analogue, a similar principle is applied, using a deuterated starting material. The introduction of deuterium atoms is a key step, which can be achieved through various synthetic routes. symeres.com
Analytical Applications and Research Findings
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of glycidyl esters in various matrices, most notably in edible oils and food products. caymanchem.comtandfonline.com Research studies have consistently demonstrated the necessity of using a deuterated internal standard to correct for matrix effects and procedural losses, thereby ensuring the reliability of the analytical results. tandfonline.comeuropa.eu
In a typical GC-MS based indirect method, GEs are converted to 3-monochloropropane-1,2-diol (3-MCPD) or another derivative. tandfonline.comeuropa.eu this compound is used to generate the corresponding deuterated derivative, allowing for accurate quantification by comparing the peak areas of the analyte and the internal standard. tandfonline.com For example, in some methods, the characteristic ions monitored for quantification are m/z 147 for the derivative of the analyte and m/z 150 for the derivative of the deuterated internal standard. tandfonline.comaocs.org
Direct analysis methods using LC-MS also benefit from the use of deuterated internal standards like this compound to improve the accuracy of quantification of intact glycidyl esters. nih.gov
Properties
CAS No. |
1346598-19-3 |
|---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
345.579 |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D |
InChI Key |
OUQGOXCIUOCDNN-UITAJUKKSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Synonyms |
Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester; Stearic Acid 2,3-Epoxypropyl-d5 Ester; Glycidyl Octadecanoate-d5; NSC 404228-d5; Stearic Acid Glycidyl-d5 Ester; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Glycidyl Stearate D5
Methodologies for Deuterium (B1214612) Incorporation into Glycidyl (B131873) Esters
The introduction of deuterium into glycidyl esters can be strategically achieved by utilizing deuterated precursors in the synthesis. For Glycidyl Stearate-d5, the deuterium atoms are located on the glycidyl group, as indicated by its IUPAC name: [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate. larodan.comhoelzel-biotech.comlgcstandards.com This points to the use of a deuterated three-carbon epoxide-containing synthon.
The primary methodologies for deuterium incorporation to synthesize this compound involve:
Use of Deuterated Epichlorohydrin (B41342): A common and efficient route to introduce deuterium into the glycidyl group is through the use of deuterated epichlorohydrin (epichlorohydrin-d5). medchemexpress.comchemsrc.comgoogleapis.com Epichlorohydrin is a versatile precursor for the synthesis of glycidyl ethers and esters. The synthesis of deuterated epichlorohydrin itself can be accomplished through various established methods, potentially starting from deuterated glycerol (B35011) or by employing hydrogen-deuterium exchange reactions on suitable precursors. vulcanchem.com
Reaction with Deuterated Glycidol (B123203): Direct esterification with deuterated glycidol (glycidol-d5) is another viable pathway. Deuterated glycidol can be synthesized from deuterated epichlorohydrin.
Deuteration of the Fatty Acid Chain: While not the case for this compound where the label is on the glycidyl part, it is worth noting that deuterium can also be incorporated into the fatty acid chain. isotope.commedchemexpress.comcaymanchem.comscbt.comsigmaaldrich.com This is typically achieved by starting with a deuterated fatty acid, such as stearic acid-d35, and reacting it with a non-deuterated glycidol source. isotope.comcaymanchem.comscbt.comsigmaaldrich.com This approach is used to create different isotopologues for various research purposes. acs.orgnih.gov
For the specific synthesis of this compound, the focus remains on the deuteration of the C3 glycidyl backbone.
Synthetic Pathways and Yield Optimization for this compound
The synthesis of this compound is typically achieved through the esterification of stearic acid with a deuterated glycidyl source. A plausible and widely utilized synthetic route involves the reaction of stearic acid with epichlorohydrin-d5 (B137625) in the presence of a base or a phase-transfer catalyst.
A representative synthetic pathway can be described as follows:
Reaction of Stearic Acid with Epichlorohydrin-d5: Stearic acid is reacted with epichlorohydrin-d5. This reaction can be catalyzed by a base, which deprotonates the carboxylic acid to form a stearate (B1226849) anion. The stearate anion then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin-d5. To facilitate the reaction between the fatty acid salt (soluble in organic phases) and the base (often in an aqueous phase), a phase-transfer catalyst can be employed.
Ring-Opening and Ester Formation: The nucleophilic attack leads to the opening of the epoxide ring and the formation of an intermediate, which upon intramolecular cyclization yields this compound.
Yield Optimization:
Optimizing the yield of this compound synthesis involves controlling several reaction parameters:
Molar Ratio of Reactants: An excess of one reactant, typically the more volatile or easily separable one (e.g., epichlorohydrin-d5), may be used to drive the reaction to completion.
Catalyst Selection and Concentration: The choice of base or phase-transfer catalyst and its concentration can significantly impact the reaction rate and yield.
Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures to increase the rate of reaction. The optimal temperature and reaction time need to be determined empirically to maximize the yield while minimizing the formation of by-products.
Solvent: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction.
Purification: After the reaction, the product needs to be purified to remove unreacted starting materials, catalyst, and any by-products. This is often achieved through techniques like column chromatography. researchgate.net
| Parameter | Typical Condition | Purpose in Yield Optimization |
| Reactants | Stearic Acid, Epichlorohydrin-d5 | Key building blocks for the target molecule. |
| Catalyst | Base (e.g., NaOH, KOH), Phase-Transfer Catalyst | To facilitate the reaction and improve efficiency. |
| Solvent | Aprotic organic solvent | To dissolve reactants and facilitate the reaction. |
| Temperature | Elevated (e.g., 60-100 °C) | To increase the reaction rate. |
| Reaction Time | Monitored (e.g., several hours) | To ensure the reaction goes to completion. |
| Purification | Column Chromatography | To isolate the pure this compound. |
Spectroscopic and Spectrometric Elucidation of Deuterium Position and Purity
The precise location of the deuterium atoms and the isotopic purity of this compound are critical for its use as an internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Verification
¹H NMR spectroscopy is a powerful tool for confirming the position of deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the glycidyl moiety of the non-labeled compound would be absent or significantly reduced in intensity. The IUPAC name, [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate, indicates that all five protons on the glycidyl group are replaced by deuterium. larodan.comhoelzel-biotech.comlgcstandards.com
The expected changes in the ¹H NMR spectrum are:
Disappearance of the Methylene Protons of the Ester Linkage: The signal for the -O-CH₂- group attached to the stearate, which would typically appear as a multiplet, will be absent due to the replacement of these two protons with deuterium.
Disappearance of the Epoxide Ring Protons: The signals for the protons on the oxirane ring (-CH-O-CH₂-) will also be absent.
The presence of the characteristic signals for the long alkyl chain of the stearate moiety would remain unchanged.
¹³C NMR spectroscopy can also be used for structural confirmation. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern in the proton-decoupled ¹³C NMR spectrum due to C-D coupling, and their signals may be broader and have lower intensity compared to the corresponding signals in the non-deuterated compound.
| Technique | Expected Observation for this compound | Information Gained |
| ¹H NMR | Absence of signals from the glycidyl moiety protons. | Confirms the position of deuterium labeling on the glycidyl group. |
| ¹³C NMR | Splitting and reduced intensity of signals for the glycidyl carbons. | Provides further evidence of deuterium incorporation and structural integrity. |
Mass Spectrometry for Isotopic Abundance Determination
Mass spectrometry is the definitive technique for determining the isotopic abundance and confirming the molecular weight of this compound. The molecular weight of this compound is approximately 345.57 g/mol , which is 5 mass units higher than the non-deuterated Glycidyl Stearate (molecular weight ~340.54 g/mol ). larodan.comscbt.com
In a mass spectrum, the molecular ion peak [M]⁺ or a protonated/adducted molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to the deuterated compound. The isotopic purity can be assessed by examining the distribution of isotopic peaks around the main peak. A high isotopic purity would be indicated by a dominant peak at the expected m/z for the d5 species, with minimal contributions from d0 to d4 species. caymanchem.com
This compound is widely used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of glycidyl esters in various samples. caymanchem.comd-nb.infotandfonline.comrestek.com In these methods, the sample is spiked with a known amount of this compound. The ratio of the signal from the analyte (non-deuterated Glycidyl Stearate) to the signal from the internal standard (this compound) is used for quantification, which corrects for variations in sample preparation and instrument response.
| Analytical Method | Application in Characterization | Key Data Obtained |
| Mass Spectrometry (MS) | Molecular weight confirmation and isotopic purity assessment. | Molecular ion peak at m/z ~345.57; Isotopic distribution. |
| GC-MS / LC-MS/MS | Use as an internal standard for quantification. | Ratio of analyte to internal standard for accurate measurement. |
Advanced Analytical Methodologies Employing Glycidyl Stearate D5 As an Internal Standard
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the analysis of glycidyl (B131873) esters. The use of a stable isotope-labeled internal standard like Glycidyl Stearate-d5 is integral to these methods. analis.com.mynih.gov
Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. nih.gov This labeled compound, the internal standard, exhibits nearly identical chemical and physical properties to the native analyte. nih.gov this compound is an ideal internal standard for the quantification of Glycidyl Stearate (B1226849) and other glycidyl esters. medchemexpress.comlabchem.com.my
The fundamental principle of IDMS is that the native (unlabeled) analyte and the isotopically labeled internal standard behave identically during sample extraction, purification, derivatization, and ionization. nih.govnih.gov Therefore, any loss of analyte during the analytical procedure is mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, an accurate quantification can be achieved, compensating for matrix effects and procedural inconsistencies. nih.gov This approach is often considered a reference method due to its high accuracy and precision. nih.gov
In the context of glycidyl ester analysis, a known quantity of this compound is added to the sample (e.g., an edible oil) at the beginning of the sample preparation process. researchgate.netnih.gov The ratio of the peak areas of the native glycidyl ester and this compound is then used to calculate the concentration of the native compound, often by referencing a calibration curve. canada.ca
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of glycidyl esters. researchgate.net These methods can be categorized as either direct or indirect. Indirect methods, which are more common, involve the conversion of glycidyl esters to a more volatile and stable derivative, such as 3-monochloropropanediol (3-MCPD) or 3-monobromopropanediol (3-MBPD), prior to GC-MS analysis. mdpi.combund.de
In a typical indirect GC-MS method, this compound is added to the oil sample as an internal standard. tandfonline.com The glycidyl esters in the sample are then converted to a derivative. For instance, in the presence of a chloride source under acidic conditions, glycidol (B123203) released from glycidyl esters reacts to form 3-MCPD. bund.de The resulting derivatives are then analyzed by GC-MS. The quantification is based on the ratio of the characteristic ions of the derivatized analyte to the derivatized this compound. tandfonline.com
For example, in one method, after derivatization with phenylboronic acid (PBA), the characteristic ions monitored for quantification might be m/z 147 for the 3-MCPD derivative and m/z 150 for the 3-MCPD-d5 derivative originating from the internal standard. tandfonline.com Qualifier ions are also monitored to ensure the identity of the compounds. tandfonline.com The use of this compound helps to correct for any inefficiencies or variations in the hydrolysis and derivatization steps. d-nb.info
Table 1: Example of GC-MS Method Parameters for Glycidyl Ester Analysis (Indirect Method)
| Parameter | Value |
| Internal Standard | This compound |
| Derivatization Agent | Phenylboronic Acid (PBA) |
| Quantification Ions | m/z 147 (3-MCPD derivative), m/z 150 (3-MCPD-d5 derivative) |
| Qualifier Ions | m/z 192 (3-MCPD derivative), m/z 197 (3-MCPD-d5 derivative) |
| Injection Mode | Pulsed Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Data derived from a study on glycidyl fatty acid ester levels in camellia oil. tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a direct approach for the analysis of intact glycidyl esters, avoiding the chemical conversion steps required in indirect GC-MS methods. researchgate.netovid-verband.de This direct analysis provides greater specificity and can provide information about the individual fatty acid esters of glycidol. ovid-verband.de
In LC-MS/MS methods, this compound is used as an internal standard for the quantification of various glycidyl esters, including glycidyl palmitate, oleate, linoleate, and linolenate, in addition to glycidyl stearate itself. researchgate.netnih.gov The method typically involves dissolving the oil sample in a suitable solvent, adding the deuterated internal standards, and purifying the sample using solid-phase extraction (SPE). nih.gov
The purified extract is then injected into the LC-MS/MS system. Detection is usually performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in the positive ion mode, with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard. nih.gov The use of stable isotope dilution analysis (SIDA) with compounds like this compound is a key advantage of this approach, leading to lower detection limits and improved accuracy. researchgate.netnih.gov
Table 2: LC-MS/MS Method Parameters for Direct Glycidyl Ester Analysis
| Parameter | Value |
| Internal Standards | Deuterium-labeled glycidyl esters (including this compound) |
| Sample Preparation | Solid-Phase Extraction (SPE) on C18 and silica (B1680970) cartridges |
| LC Column | C18 analytical column |
| Mobile Phase | Methanol (B129727)/Isopropanol mixture |
| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Data from a study on the analysis of glycidyl fatty acid esters in oils. researchgate.netnih.gov |
High-Resolution Mass Spectrometry (HRMS) in this compound Analysis
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography or supercritical fluid chromatography (SFC), provides highly accurate mass measurements, which allows for the confident identification of analytes without the need for reference standards in some cases. chromatographyonline.com When used in conjunction with an internal standard like this compound, HRMS offers a powerful tool for the quantitative analysis of glycidyl esters.
The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the separation of target analyte ions from isobaric interferences, which can be a challenge in complex matrices like edible oils. ovid-verband.dechromatographyonline.com This enhanced specificity can lead to more accurate quantification. In the analysis of glycidyl esters, HRMS can be used to directly detect the intact ester forms. chromatographyonline.com The use of this compound as an internal standard in HRMS methods follows the same principles of isotope dilution, where the ratio of the high-resolution accurate mass signals of the analyte and the standard is used for quantification. tandfonline.com
Chromatographic Separation Techniques in Conjunction with Deuterated Standards
The choice of chromatographic technique and the optimization of its parameters are critical for the successful analysis of glycidyl esters using deuterated standards.
Gas Chromatography Column Chemistry and Parameter Optimization
In GC-MS analysis of glycidyl esters (typically via indirect methods), the selection of the gas chromatography column and the optimization of the temperature program are crucial for achieving good separation of the derivatized analytes from other matrix components. researchgate.netmdpi.com
A commonly used column for this application is a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or TG-5MS). researchgate.netavivanalytical.com These columns provide good selectivity for the phenylboronate (B1261982) derivatives of 3-MCPD and related compounds. researchgate.net
The optimization of the GC oven temperature program is essential to ensure adequate separation of the analytes of interest and to minimize analysis time. mdpi.com A typical temperature program starts at a relatively low temperature to trap the analytes at the head of the column, followed by a ramp to a higher temperature to elute the compounds based on their volatility and interaction with the stationary phase. mdpi.com The carrier gas flow rate, often helium, is also optimized to achieve the best separation efficiency. researchgate.net The use of this compound as an internal standard is robust to variations in these parameters, as it co-elutes closely with the analyte of interest, ensuring that any chromatographic shifts affect both compounds similarly. restek.com
Table 3: Example of GC Column and Temperature Program for Glycidyl Ester Derivative Analysis
| Parameter | Value |
| Column Type | DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 80°C (1 min), ramp at 10°C/min to 120°C (1 min hold), ramp at 3°C/min to 156°C, ramp at 36°C/min to 300°C (9 min hold) |
| Injector Temperature | 250°C |
| Transfer Line Temperature | 300°C |
| Data from a study on the determination of glycidyl esters in edible oils. mdpi.com |
Liquid Chromatography Stationary Phases and Mobile Phase Gradients
The separation of glycidyl esters, including glycidyl stearate, is effectively achieved using liquid chromatography (LC), often coupled with tandem mass spectrometry (LC-MS/MS). The choice of stationary and mobile phases is critical for optimal chromatographic performance.
Stationary Phases:
A common choice for the analytical column is a C18 stationary phase. nih.govresearchgate.netmdpi.com For instance, an Agilent Pursuit XRs C18 column (2.0 × 150 mm, 3.0 μm particle size) has been successfully used. nih.gov Another study utilized a BEH C18 column (2.1 × 100 mm, 1.7 µm) for the complete separation of five GE species. researchgate.netmdpi.com
Mobile Phase Gradients:
Gradient elution is typically employed to separate the various glycidyl ester species within a reasonable timeframe. The mobile phases usually consist of a mixture of organic solvents and aqueous solutions with additives to enhance ionization.
One validated method uses a binary mobile phase system:
Phase A: A mixture of 2 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid in methanol/water (75/25, v/v). nih.govjfda-online.com
Phase B: Isopropanol (IPA) with 2 mM ammonium formate and 0.05% formic acid. nih.govjfda-online.com
The gradient program can be optimized for the specific analytes and matrix. For example, a program might start with 100% A, then ramp to include increasing proportions of phase B to elute the more nonpolar GEs. nih.govjfda-online.com
Another approach involves a mobile phase consisting of 85% and 2.5% methanol aqueous solutions for gradient elution on a C18 column, achieving separation of five GE species within 20 minutes. researchgate.netmdpi.com A different gradient system utilized methanol/water (92:8, v:v) with 0.05% formic acid and 1.0 mmol/L ammonium formate as mobile phase A, and isopropanol/water (98:2, v:v) with the same additives as mobile phase B. semanticscholar.org
The table below summarizes various mobile phase compositions and gradients used in the analysis of glycidyl esters.
Table 1: Examples of Mobile Phase Gradients for Glycidyl Ester Analysis
| Mobile Phase A | Mobile Phase B | Gradient Program Example | Reference |
|---|---|---|---|
| 2 mM ammonium formate and 0.05% formic acid in methanol/water (75/25, v/v) | Isopropanol with 2 mM ammonium formate and 0.05% formic acid | Start at 100% A, with a flow rate of 0.2 mL/min for the first 2 minutes, then a gradient to 75% A/25% B at 2.1 min, holding until 15 min, followed by further ramps. jfda-online.com | nih.govjfda-online.com |
| 85% Methanol in water | 2.5% Methanol in water | A 20-minute gradient program was developed to separate five GE species. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Methanol/water (92:8, v:v) with 0.05% formic acid and 1.0 mmol/L ammonium formate | Isopropanol/water (98:2, v:v) with 0.05% formic acid and 1.0 mmol/L ammonium formate | Started at 100% A for 2 min, linear ramp to 75% A at 8 min, then to 30% at 15 min, and further reduction. semanticscholar.org | semanticscholar.org |
Multi-Dimensional Chromatography for Complex Matrix Analysis
For particularly complex matrices, such as lipid-rich foods, multi-dimensional chromatography can be employed to enhance separation and reduce matrix interference. This technique separates glycidyl ester isomers from co-eluting compounds like 3-monochloropropanediol (3-MCPD) esters, which are common contaminants in these samples. While specific applications detailing the use of this compound in multi-dimensional setups were not prevalent in the provided search results, the principle of using an internal standard remains the same: to correct for analyte loss during the multiple separation steps.
Indirect methods, often involving gas chromatography-mass spectrometry (GC-MS), are also widely used. tandfonline.com In these methods, the glycidyl esters are first converted to a more volatile derivative, such as 3-monobromo-1,2-propanediol (3-MBPD), before analysis. mdpi.com this compound is used as an internal standard in these procedures as well, to account for variations in the derivatization and extraction steps. mdpi.com
Validation Parameters for Analytical Methods Utilizing this compound
Method validation is essential to ensure the reliability of analytical results. When using this compound as an internal standard, several key parameters are assessed.
Calibration Curve Construction and Linearity Assessment
To quantify glycidyl esters, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. tandfonline.com
Linearity: The linearity of the method is evaluated by analyzing a series of calibration standards at different concentrations. nih.gov A high correlation coefficient (R²) is indicative of good linearity. For instance, a study reported a correlation coefficient of >0.998 for glycidyl stearate. tandfonline.com Another method demonstrated linearity with coefficients of regression (R²) of ≥0.9999 over a concentration range of 5–80 μg/mL for several glycidyl ester species. researchgate.netmdpi.com In LC-MS procedures, calibrations are often linear over approximately two orders of magnitude before becoming non-linear at higher concentrations. researchgate.net
Calibration Points: Calibration curves are typically constructed using multiple concentration points. One method used at least six concentration levels ranging from 1 to 1000 ng/mL for GEs. nih.govjfda-online.com Another used seven concentration points from 0.1 to 50 μg/mL. nih.gov
Table 2: Linearity Data for Glycidyl Ester Analysis
| Analyte | Concentration Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Glycidyl Stearate | Not specified | >0.998 | tandfonline.com |
| Five GE Species | 5–80 μg/mL | ≥0.9999 | researchgate.netmdpi.com |
| GEs | 1–1000 ng/mL | Generally >0.99 | nih.govjfda-online.com |
Determination of Method Detection Limits (MDL) and Quantification Limits (MQL)
The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. intertech24.plepa.gov The Method Quantification Limit (MQL), or Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Determination: The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10, while the Limit of Detection (LOD) is determined at a signal-to-noise ratio of 3. mdpi.comtandfonline.com
Reported Values: One study reported an LOQ of 600 ng/g for glycidyl stearate, noting it was the highest among the tested GEs, likely due to lower ionization efficiency and matrix effects. Another method reported an LOQ of 0.6 μg glycidol equivalents/g of oil for each GE species. researchgate.netmdpi.com A direct analysis method using LC-MS/MS reported detection limits in the range of 1-3 µg/kg when using a 0.5 g oil sample. researchgate.net For GC-MS/MS analysis, an instrumental LOD of 0.02 mg/kg for glycidyl stearate has been achieved. restek.com
Table 3: Reported Detection and Quantification Limits for Glycidyl Esters
| Analyte/Method | LOD | LOQ/MQL | Reference |
|---|---|---|---|
| Glycidyl Stearate | - | 600 ng/g | |
| GE species (as glycidol equivalents) | - | 0.6 µg/g oil | researchgate.netmdpi.com |
| 5 Glycidyl Esters (LC-MS/MS) | - | 70-150 µg/kg (10 mg sample) | researchgate.net |
| 5 Glycidyl Esters (LC-MS/MS) | 1-3 µg/kg (0.5 g sample) | - | researchgate.net |
Evaluation of Inter-day and Intra-day Precision and Accuracy
Precision refers to the closeness of agreement between independent test results and is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the analytical result to the true value, often assessed through recovery studies. Both are evaluated within a single day (intra-day) and over several days (inter-day).
Precision: For a method analyzing five GE species, the intra-day and inter-day coefficients of variation (CVs) were all ≤8.6%. researchgate.netmdpi.com Another study reported intra-day and inter-day precision with RSDs of less than 20%. nih.gov
Accuracy: Intra-day recovery values for five GE species were in the range of 97.2–107.3%, and inter-day recoveries ranged from 81.3–107.1%. mdpi.com
Table 4: Precision and Accuracy Data for Glycidyl Ester Analysis
| Parameter | Value | Reference |
|---|---|---|
| Intra-day and Inter-day Precision (CV, %) | ≤8.6% | researchgate.netmdpi.com |
| Intra-day and Inter-day Precision (RSD, %) | <20% | nih.gov |
| Intra-day Accuracy (Recovery, %) | 97.2–107.3% | mdpi.com |
Recovery Studies in Representative Research Matrices
Recovery studies are crucial for assessing the performance of an analytical method in real-world samples. This involves spiking a blank matrix with a known amount of the analyte and measuring the percentage that is recovered by the method.
Matrices: Common matrices for these studies include edible oils (like soybean and olive oil) and various food products with low and high fat content. nih.govmdpi.comtandfonline.com
Recovery Rates: In a study on soybean oil spiked with glycidyl stearate, recovery percentages ranged from 95% to 102%. tandfonline.com For extra-virgin olive oil samples spiked with five GE species, the average recovery ranged from 88.3% to 107.8%. researchgate.netmdpi.com Another comprehensive study on various food matrices reported recoveries for GEs between 98.0% and 113%. nih.govjfda-online.com An LC-MS/MS method found average recoveries of five GEs spiked at various levels to be in the range of 84% to 108%. researchgate.net
Table 5: Recovery of Glycidyl Esters in Different Matrices
| Matrix | Analyte(s) | Recovery (%) | Reference |
|---|---|---|---|
| Soybean Oil | Glycidyl Stearate | 95–102% | tandfonline.com |
| Extra-Virgin Olive Oil | Five GE Species | 88.3–107.8% | researchgate.netmdpi.com |
| Edible Oil | GEs | 98.0–113% | nih.govjfda-online.com |
| Virgin Olive Oil | Five GEs | 84-108% | researchgate.net |
Role of this compound in Quantitative Analysis of Glycidyl Esters and Related Compounds
This compound, a deuterium-labeled isotopologue of Glycidyl Stearate, serves a critical function as an internal standard in the precise quantification of glycidyl fatty acid esters (GEs) and related compounds in various matrices, particularly in edible oils and processed foods. caymanchem.comjfda-online.com Its use is integral to advanced analytical methodologies, primarily those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). caymanchem.comjfda-online.comtandfonline.com The fundamental principle behind its application is isotope dilution analysis (SIDA), a highly accurate quantification technique. researchgate.net
In isotope dilution, a known quantity of the labeled internal standard (this compound) is added to the sample at the beginning of the analytical procedure. researchgate.net Because this compound is chemically identical to the native analyte (Glycidyl Stearate), it experiences the same physical and chemical effects during sample extraction, cleanup, derivatization, and ionization as the analyte of interest. fediol.eufediol.eu Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the labeled standard based on their mass-to-charge (m/z) ratio difference, which is created by the five deuterium (B1214612) atoms. jfda-online.comtandfonline.com By measuring the response ratio of the native analyte to the labeled standard, an accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in sample processing or instrument response. tandfonline.comfediol.eu
The use of stable isotope-labeled standards like this compound is crucial for both indirect and direct analytical approaches for GEs. fediol.euanalis.com.my Indirect methods involve the conversion of GEs into a common derivative, such as 3-monochloropropanediol (3-MCPD) or 3-bromo-1,2-propanediol (B131886) (3-MBPD), before GC-MS analysis. nih.govbcp-instruments.com In these multi-step procedures, this compound helps to monitor and correct for the efficiency of hydrolysis and derivatization reactions. bund.de
Direct methods, which analyze the intact ester molecules, frequently employ LC-MS/MS. jfda-online.comresearchgate.net In a multi-residue method developed for various food matrices, this compound was used as one of seven deuterated GE internal standards to quantify its corresponding native analyte, Glycidyl Stearate. jfda-online.com This approach allows for the simultaneous determination of multiple GEs in a single run, providing a detailed profile of contamination. jfda-online.com The sample preparation for such methods often involves sophisticated cleanup steps, such as solid-phase extraction (SPE) using C18 or silica cartridges, to isolate the analytes from the complex food matrix before LC-MS/MS analysis. jfda-online.comresearchgate.netnih.gov
Research findings have demonstrated the effectiveness of methods utilizing this compound. For instance, an LC-MS/MS method for edible oils incorporating stable isotope dilution with deuterium-labeled analogs, including for Glycidyl Stearate, achieved low detection limits and high accuracy. researchgate.net Similarly, a modified GC/MS method for determining GE levels in camellia oil used this compound as an internal standard, achieving good linearity and precision. tandfonline.com
The following tables summarize the performance of analytical methods that employ this compound and other related labeled standards for the quantification of glycidyl esters.
Table 1: Performance of a Modified GC-MS Method for Glycidyl Ester Analysis in Oil This table summarizes the validation parameters for a method using this compound as an internal standard to quantify glycidyl esters (calculated as glycidol) in edible oil.
| Parameter | Value | Notes |
| Analyte | Glycidyl Esters (as Glycidol) | Quantified after conversion from Glycidyl Stearate. tandfonline.com |
| Internal Standard | 3-MPD-d5 (derived from this compound) | The peak area ratio of the analyte against the internal standard was used. tandfonline.com |
| Linearity (r²) | >0.998 | Determined for the Glycidyl Stearate calibration curve. tandfonline.com |
| Limit of Detection (LOD) | S/N ≥ 3 | Calculated from standard solutions. tandfonline.com |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | Calculated from standard solutions. tandfonline.com |
| Instrumentation | GC-MS | Analysis of the phenylboronic acid (PBA) derivative. tandfonline.com |
| Data sourced from a study on Camellia oil analysis. tandfonline.com |
Table 2: Performance of a Direct LC-MS/MS Method for Glycidyl Ester Analysis This table details the method detection limits and recovery rates for a direct analysis method using stable isotope dilution for five common glycidyl esters, including Glycidyl Stearate.
| Analyte | Sample Size | Method Detection Limit (µg/kg) | Spiking Level (mg/kg) | Average Recovery (%) |
| Glycidyl Stearate (C18:0) | 10 mg | 70-150 | 0.1 | 84 - 108 |
| 1 | 84 - 108 | |||
| 10 | 84 - 108 | |||
| 0.5 g | 1-3 | 0.1 | 84 - 108 | |
| 1 | 84 - 108 | |||
| 10 | 84 - 108 | |||
| Glycidyl Palmitate (C16:0) | 10 mg | 70-150 | 0.1 | 84 - 108 |
| 0.5 g | 1-3 | 10 | 84 - 108 | |
| Glycidyl Oleate (C18:1) | 10 mg | 70-150 | 0.1 | 84 - 108 |
| 0.5 g | 1-3 | 10 | 84 - 108 | |
| Glycidyl Linoleate (C18:2) | 10 mg | 70-150 | 0.1 | 84 - 108 |
| 0.5 g | 1-3 | 10 | 84 - 108 | |
| Glycidyl Linolenate (C18:3) | 10 mg | 70-150 | 0.1 | 84 - 108 |
| 0.5 g | 1-3 | 10 | 84 - 108 | |
| Data sourced from a study developing a direct LC-MS/MS method for glycidyl fatty acid esters in food. researchgate.net The method uses deuterium-labeled analogs for each respective analyte as internal standards. researchgate.net |
Mechanistic Studies and Pathway Elucidation Using Glycidyl Stearate D5
Investigation of Glycidyl (B131873) Ester Formation Mechanisms through Isotopic Tracing
Glycidyl Stearate-d5 is instrumental in elucidating the formation mechanisms of glycidyl esters (GEs), which are process-induced contaminants found in refined edible oils and fat-containing foods. lgcstandards.com These esters are primarily formed during the high-temperature deodorization step of oil refining. analis.com.myresearchgate.net The use of isotopically labeled standards like this compound allows for precise tracking of the reaction pathways. caymanchem.com
Studies have shown that diacylglycerols (DAGs) and monoacylglycerols (MAGs) are key precursors to GE formation through intramolecular rearrangement at elevated temperatures. nih.gov The general mechanism involves the conversion of these precursors into GEs, a process that can be meticulously followed using labeled compounds. analis.com.my For instance, research using labeled MAG precursors is considered necessary to confirm the formation pathways of GEs and related compounds like 3-monochloropropane-1,2-diol (3-MCPD) esters. acs.org Isotopic tracing with compounds such as this compound helps to differentiate between various proposed formation mechanisms and to quantify the conversion rates, providing a clearer picture of how these contaminants are generated during food processing. food.gov.uk
The application of isotope dilution assays, where a known amount of a labeled internal standard like this compound is added to a sample, is a well-established technique for the accurate quantification of the corresponding unlabeled analyte. This approach is vital for overcoming matrix effects and variations in instrument response, which are common challenges in the analysis of complex food samples. researchgate.net
Elucidation of Degradation and Conversion Pathways of Glycidyl Esters
Understanding the degradation and conversion of glycidyl esters is as critical as understanding their formation. This compound is used as an internal standard in studies that investigate what happens to these esters under various conditions, such as high-temperature heating or digestion. caymanchem.com
Research has demonstrated that GEs can degrade and be converted into other substances. For example, during the deodorization process of palm oil, it has been observed that 3-MCPD esters can be converted into GEs. researchgate.net A study using deuterium-labeled 3-MCPD esters in palm oil showed a decrease in their content over deodorization time, with a corresponding detection of labeled GEs. researchgate.net Conversely, when GE-spiked oil was tested, no conversion to 3-MCPD esters was detected, suggesting a unidirectional conversion under those specific conditions. researchgate.net
Kinetic studies on the degradation of GEs in palm oil and chemical models at high temperatures have shown that the degradation follows pseudo-first-order reactions. nih.gov The activation energy for GE degradation was found to be significantly lower than that for its formation, indicating that degradation occurs more readily. nih.gov These studies suggest that GEs primarily decompose into monoacylglycerol through a ring-opening reaction, followed by hydrolysis to fatty acids and glycerol (B35011). nih.gov The use of labeled standards is crucial in these kinetic models to accurately track the concentration changes of the target compounds over time.
Furthermore, it is known that GEs can be hydrolyzed in the gastrointestinal tract to release free glycidol (B123203), a compound classified as a "possible human carcinogen." researchgate.netnih.govjfda-online.com Isotopic labeling helps in studying the rate and extent of this hydrolysis.
Kinetic Isotope Effects (KIE) in Glycidyl Ester Reactions
While direct studies on the kinetic isotope effects (KIE) specifically involving this compound are not extensively detailed in the provided search results, the principles of KIE are fundamental to mechanistic chemistry and are applicable to reactions involving this compound. A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
Theoretically, a KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. For reactions involving this compound, a KIE would be expected if the C-D bonds on the glycidyl group are broken or rehybridized in the rate-limiting step of a reaction. For example, in the degradation of GEs, if the cleavage of a C-H bond on the epoxide ring is part of the rate-determining step, substituting hydrogen with deuterium (B1214612) (as in this compound) would slow down the reaction, resulting in a "normal" KIE (kH/kD > 1).
The analysis of KIEs in multi-step steady-state reactions, such as enzyme-catalyzed reactions, can be expressed as a sum of terms for each transition state. nih.gov This approach could be applied to understand the enzymatic hydrolysis of glycidyl esters in biological systems. By comparing the reaction rates of unlabeled Glycidyl Stearate (B1226849) with this compound, researchers could gain insights into the mechanism of enzymatic breakdown and identify the kinetically significant steps.
Isotopic Labeling for Understanding Environmental Fate and Transformation Research
This compound and other isotopically labeled standards are essential for studying the environmental fate and transformation of glycidyl esters. pharmaffiliates.comlarodan.com When these compounds are released into the environment, they can undergo various degradation and transformation processes. Isotope-labeled compounds serve as tracers to monitor these processes in complex environmental matrices like soil and water.
The use of deuterated standards is critical for accurate quantification via isotope dilution mass spectrometry in environmental samples. This is particularly important because environmental samples often contain a multitude of interfering substances that can affect the analytical signal. By using a labeled internal standard that behaves chemically and physically similarly to the analyte of interest, these interferences can be effectively compensated for.
While specific environmental fate studies for this compound were not detailed in the search results, the general application of labeled compounds in environmental research is well-established. Such studies would involve introducing this compound into a model ecosystem and tracking its disappearance and the appearance of its transformation products over time. This would provide crucial data on its persistence, mobility, and potential for bioaccumulation.
Diverse Research Applications and Contextual Contributions of Glycidyl Stearate D5
Reference Material in Food Chemistry Research for Process-Induced Contaminant Analysis
Glycidyl (B131873) Stearate-d5 is extensively used as a reference material and internal standard in food chemistry, particularly for the analysis of process-induced contaminants known as glycidyl esters (GEs). sci-hub.seresearchgate.net GEs, along with 2- and 3-monochloropropanediol (MCPD) esters, are substances that can form in edible oils and fats during high-temperature refining processes, such as deodorization. analis.com.my Due to potential health concerns associated with the hydrolysis of these esters in the body to free glycidol (B123203), a compound classified as a "possible human carcinogen," their monitoring in food products is crucial. jfda-online.com
Research has focused on developing robust analytical methods to accurately quantify these contaminants in complex food matrices like edible oils, infant formula, and fried foods. researchgate.netjfda-online.com Glycidyl Stearate-d5 is indispensable in these methods, whether they are "direct," analyzing the intact ester, or "indirect," involving the conversion of the ester to a derivative before analysis. analis.com.mynih.gov
In direct methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to the sample at the beginning of the extraction process. jfda-online.comnih.gov Because it behaves chemically almost identically to the native GEs, any loss of analyte during sample cleanup or variability in the instrument's signal will also affect the deuterated standard. By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved. caymanchem.com Studies have validated its use for the simultaneous quantification of multiple GE congeners in various food products. jfda-online.com
In indirect methods, often employing gas chromatography-mass spectrometry (GC-MS), GEs are converted to a more volatile derivative. tandfonline.com Here too, this compound is used to monitor and correct for the efficiency of the derivatization reaction and subsequent analytical steps. analis.com.my Its use has been central to the validation of official methods for GE analysis, such as those published by the AOCS (American Oil Chemists' Society). sci-hub.se
Table 1: Application of this compound in Food Contaminant Analysis
| Research Area | Food Matrix | Analytical Technique | Role of this compound | Research Finding | Citation |
|---|---|---|---|---|---|
| Process Contaminant Analysis | Edible Oils (Palm, Camellia) | GC-MS, LC-MS/MS | Internal Standard | Enables accurate quantification of glycidyl esters formed during high-temperature deodorization. | sci-hub.sejfda-online.comtandfonline.com |
| Infant Formula Safety | Commercial Infant Formulas | LC-MS/MS | Internal Standard | Used to develop and validate methods for extracting and quantifying GEs and 3-MCPD esters from complex formula matrices to assess exposure risks for infants. researchgate.net | researchgate.net |
Analytical Standard in Environmental Monitoring and Remediation Studies
While the primary application of this compound is in food safety analysis, its classification as a stable isotope-labeled standard makes it potentially useful for environmental studies. Analytical standards suppliers often categorize such compounds for use in both "food and environmental analysis." uni-hamburg.de The same highly sensitive LC-MS/MS or GC-MS methods used for food matrices could theoretically be adapted to detect and quantify GEs or related lipid compounds in environmental samples, such as industrial wastewater from food processing plants.
However, a review of current scientific literature does not reveal specific research studies where this compound has been explicitly applied to environmental monitoring or remediation contexts. Its utility in this field remains largely theoretical, based on the capabilities of the analytical techniques it supports rather than on documented applications.
Role in Lipidomics and Metabolic Pathway Investigations
The field of lipidomics, which involves the comprehensive study of lipids in biological systems, benefits significantly from the use of stable isotope-labeled standards. This compound serves as a valuable tool in this domain, particularly in clinical and metabolic research. medchemexpress.com Isotopically labeled molecules are described as invaluable for tracing metabolic pathways and understanding how lipids are processed in the body. cymitquimica.com
One product information sheet notes that serum levels of the non-deuterated form, Glycidyl Stearate (B1226849), are found to be lower in patients with prostate cancer compared to those with benign prostatic hyperplasia. caymanchem.com This finding directly links the compound to a specific disease-related metabolic profile. In such studies, a deuterated standard like this compound would be essential for accurately quantifying the endogenous (naturally occurring) compound in complex biological samples like blood serum or tissue extracts. caymanchem.com By providing a precise measurement baseline, it helps researchers confidently identify subtle but significant changes in lipid levels associated with disease states.
Furthermore, its use is cited for in vivo cell experiments and clinical mass spectrometry, highlighting its role in moving from general food analysis to studying the metabolic fate and effects of lipid-related compounds within a biological system. medchemexpress.com
Table 2: Use of this compound in Lipid-Related Biological Research
| Research Area | Sample Type | Analytical Goal | Contribution of this compound | Implication | Citation |
|---|---|---|---|---|---|
| Clinical Mass Spectrometry | Blood Serum, Tissue | Quantification of Endogenous Lipids | Serves as an internal standard for accurate measurement of native Glycidyl Stearate. | Enables the identification of metabolic markers for diseases like prostate cancer. | medchemexpress.comcaymanchem.com |
Advancement of Analytical Chemistry Techniques through Deuterated Compound Utilization
The use of deuterated compounds like this compound represents a significant advancement in analytical chemistry, particularly for mass spectrometry-based techniques. The fundamental challenge in quantitative analysis is ensuring that the final measurement accurately reflects the amount of analyte present in the original sample. Losses can occur at every step, from extraction and cleanup to injection into the analytical instrument.
By adding a known amount of this compound—an ideal internal standard—at the earliest stage of sample preparation, analysts can overcome these challenges. caymanchem.com Because the deuterated standard has nearly identical physicochemical properties to the analyte (the non-deuterated Glycidyl Stearate), it experiences the same losses and the same enhancement or suppression of its signal by other molecules in the sample (matrix effects). nih.gov
The mass spectrometer, however, can easily differentiate between the analyte and the standard due to their mass difference. The final quantification is based on the ratio of the analyte's signal to the standard's signal. This ratio remains stable even if a portion of both compounds is lost, leading to highly precise and accurate results that would be difficult to achieve otherwise. caymanchem.com This approach, known as stable isotope dilution analysis, is considered the gold standard for quantitative analysis and has been critical in developing reliable direct detection methods for complex analytes like GEs, reducing the reliance on less precise indirect methods that require chemical conversion steps. nih.gov
Emerging Trends and Future Directions in Glycidyl Stearate D5 Research
Integration with Advanced Analytical Platforms and Data Science
The utility of Glycidyl (B131873) Stearate-d5 is significantly enhanced when integrated with advanced analytical platforms. The use of deuterated internal standards is a cornerstone of quantitative analysis, particularly in mass spectrometry (MS)-based methods, for their ability to compensate for variations during sample preparation and analysis. clearsynth.com Modern analytical workflows are increasingly seeing the coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (LC-MS/MS) for the analysis of complex matrices. lcms.cz In such sophisticated setups, Glycidyl Stearate-d5 allows for more accurate and reproducible quantification by correcting for matrix effects and variations in instrument response. lcms.cz
Recent research has demonstrated the potential of novel deuterated internal standards to improve quantification in the analysis of complex mixtures like dissolved organic matter using electrospray ionization high-resolution mass spectrometry (ESI-HRMS). chemrxiv.org This approach, which uses deuterated standards to correct for ionization suppression and instrument drift, can be extrapolated to the analysis of food contaminants. chemrxiv.org The integration of these analytical techniques with powerful data science tools allows for more robust data processing and interpretation. For instance, advanced algorithms can help to deconvolute complex mass spectra and more accurately calculate the concentration of target analytes based on the signal of the deuterated internal standard.
Furthermore, the development of comprehensive internal standards for techniques like hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) highlights a trend towards more rigorous and standardized analytical methods. chemrxiv.org While not a direct application of this compound, this trend points towards a future where custom-synthesized, highly pure deuterated standards will be essential for ensuring the comparability of data across different laboratories and studies.
Novel Applications in Chemical Process Monitoring and Optimization
Glycidyl stearate (B1226849) is utilized in various industrial applications, including the production of polymers, coatings, and adhesives. hpc-standards.commedchemexpress.com It also serves as a stabilizer in plastics and a reactive diluent in epoxy resins. hpc-standards.com The formation of glycidyl esters is a concern during the refining of edible oils at high temperatures. bcp-instruments.com These industrial and food processing applications present a novel opportunity for the use of this compound in process monitoring and optimization.
By introducing a known amount of this compound into a process stream, manufacturers can accurately track the formation or consumption of glycidyl stearate in real-time. This allows for precise control over reaction conditions, leading to improved product quality and process efficiency. For example, in the production of refined oils, monitoring the levels of glycidyl esters is crucial for food safety. The use of this compound as an internal standard in quality control checks can ensure that the refining process is optimized to minimize the formation of these potentially harmful compounds. tandfonline.com
The application of deuterated internal standards for monitoring extends to environmental analysis as well, where they are used to quantify the presence of contaminants. clearsynth.com This principle can be readily applied to monitor any industrial process where glycidyl stearate is either a reactant, product, or byproduct, ensuring tighter control and adherence to regulatory standards.
Development of Next-Generation Deuterated Internal Standards
The evolution of analytical instrumentation with higher sensitivity and resolution necessitates the development of next-generation internal standards with improved purity and stability. While first-generation deuterated standards were effective, challenges such as the potential for deuterium-hydrogen exchange in certain molecular positions could compromise analytical accuracy. sigmaaldrich.comwuxiapptec.com
The development of "second-generation" labeled internal standards is a significant trend. sigmaaldrich.com This includes the use of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), which are less prone to exchange. sigmaaldrich.comwuxiapptec.com However, deuterium labeling remains a cost-effective and widely used method. To address the stability issue, modern synthetic chemistry focuses on placing deuterium atoms in non-exchangeable positions within the molecule. sigmaaldrich.com
The synthesis of novel, highly deuterated compounds for specific analytical challenges is also a key area of development. For instance, new deuterium-labeled vitamin D metabolites have been synthesized to serve as internal standards for their quantification in human serum by LC-MS/MS. mdpi.com This bespoke approach to creating internal standards is also relevant to the analysis of industrial chemicals and food contaminants. Future research in this area could focus on developing a suite of deuterated glycidyl esters with varying fatty acid chains to more accurately mimic and quantify the range of GEs found in different food matrices. The ability to perform custom synthesis allows for the creation of standards with specific labeling patterns to meet the demands of advanced mass spectrometry applications.
Addressing Current Analytical Challenges in Glycidyl Ester Analysis
The analysis of glycidyl esters in food and other matrices is fraught with challenges that this compound helps to overcome. One of the primary difficulties is the thermal lability of glycidyl esters, which can lead to their degradation during analysis by gas chromatography (GC). avivanalytical.com This can result in an underestimation of their concentration. Furthermore, glycidyl esters often produce weak or absent molecular ions in electron ionization (EI) mass spectrometry, making their identification and quantification difficult. avivanalytical.com
The complexity of the sample matrix, especially in food products like edible oils, presents another significant hurdle. clearsynth.com Co-eluting substances can interfere with the analyte signal, a phenomenon known as the matrix effect. clearsynth.com this compound, being chemically identical to its non-labeled counterpart, co-elutes and experiences the same matrix effects, allowing for accurate correction of the analyte signal. clearsynth.com
Another major challenge is the need to differentiate and quantify glycidyl esters in the presence of other processing contaminants, such as 3-monochloropropanediol (3-MCPD) esters. nih.govbund.de Indirect analytical methods often involve the conversion of glycidyl esters to a more easily detectable derivative, but this can introduce inaccuracies. bund.de Direct methods that quantify the intact esters are preferred for their specificity. researchgate.net In these direct methods, the use of a deuterated internal standard like this compound is critical for achieving the necessary accuracy and precision. tandfonline.com The availability of high-purity standards is essential for reliable quantification and for setting and enforcing regulatory limits for these contaminants in food products. bcp-instruments.combund.de
Q & A
Q. How can researchers synthesize and characterize Glycidyl Stearate-d5 with isotopic fidelity?
Methodological Answer : Synthesis typically involves esterification of deuterated stearic acid (C18:0-d5) with glycidol, using acid catalysts (e.g., sulfuric acid) under anhydrous conditions. Isotopic purity is ensured by using >98% deuterated precursors and verifying via NMR (e.g., absence of proton signals at δ 0.8–1.3 ppm for methyl/methylene groups) and mass spectrometry (e.g., m/z 357.4 for [M+H]+ with a +5 Da shift) . Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) removes unreacted glycidol. Characterization should include FTIR for epoxide ring confirmation (~910 cm⁻¹) and isotopic enrichment analysis via LC-MS/MS .
Q. What are the critical considerations for detecting this compound in lipid matrices using chromatography?
Methodological Answer : Prioritize sorbent selection for sample preparation: Amberlite XAD-7 effectively retains polar glycidyl esters but may underperform for non-polar analogs. For LC-MS/MS, use a C18 column (2.6 µm, 100 Å) with a gradient of acetonitrile/water (0.1% formic acid) to resolve deuterated analogs from non-deuterated contaminants. Quantify via stable isotope dilution analysis (SIDA) using this compound as an internal standard, ensuring baseline separation of isotopic peaks to avoid mass spectral overlap .
Q. How can isotopic purity be validated during synthesis?
Methodological Answer : Validate using high-resolution mass spectrometry (HRMS) to confirm the +5 Da mass shift and isotopic distribution (e.g., 99% deuterium incorporation at C18:0 chain). Cross-check with ¹H NMR to confirm the absence of non-deuterated protons in the stearate moiety. For trace impurities, employ GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization to detect residual glycidol or stearic acid .
Advanced Research Questions
Q. How does this compound behave under varying pH and temperature conditions?
Methodological Answer : Design stability studies by incubating the compound in buffered solutions (pH 4–9) at 25–60°C for 24–72 hours. Monitor degradation via LC-MS/MS, focusing on hydrolysis products (e.g., deuterated stearic acid and glycidol). Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life. Note that acidic conditions accelerate epoxide ring opening, while neutral/basic conditions favor ester hydrolysis .
Q. What strategies isolate this compound in complex lipid matrices without co-elution?
Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to separate glycidyl esters from triglycerides. Optimize elution with methanol:chloroform (4:1) after washing with hexane. For lipid-rich samples, pre-treat with lipase to hydrolyze triglycerides, followed by SPE to isolate intact glycidyl esters. Confirm recovery rates (≥85%) using deuterated internal standards .
Q. How should researchers address contradictory data from GC and LC methods for quantification?
Methodological Answer : Cross-validate methods using certified reference materials (CRMs) or spiked samples. GC may underestimate due to thermal degradation of epoxides; LC-MS/MS is preferred for intact analysis. Perform Bland-Altman plots to assess bias between methods. If discrepancies persist, validate via collaborative trials with ≥3 independent labs .
Q. Does deuterium labeling alter the reactivity of this compound compared to its non-deuterated form?
Methodological Answer : Compare reaction kinetics (e.g., epoxide ring-opening with nucleophiles like amines) using pseudo-first-order rate constants. Deuterium’s isotopic effect (kH/kD ≈ 1.5–2.0) may slow reactions slightly. Use DFT calculations to model electronic effects. Experimental validation via NMR reaction monitoring (e.g., disappearance of epoxide protons) is critical .
Q. How can trace-level quantification (<1 ppb) be achieved in food matrices?
Methodological Answer : Employ SIDA with this compound as the internal standard. Use matrix-matched calibration curves to correct for ion suppression. For ultra-trace detection, enhance sensitivity via atmospheric pressure chemical ionization (APCI) in negative ion mode. Limit of quantification (LOQ) can be improved by preconcentration using dispersive liquid-liquid microextraction (DLLME) .
Q. How do researchers reconcile conflicting findings between their data and prior literature on glycidyl ester toxicity?
Methodological Answer : Conduct meta-analyses of in vitro/in vivo studies, focusing on dose-response relationships and model systems (e.g., HepG2 vs. Caco-2 cells). Use Hill plots to compare EC50 values. If discrepancies arise from matrix effects (e.g., food vs. synthetic matrices), replicate experiments under identical conditions. Discuss mechanistic hypotheses (e.g., ester bioavailability differences) in the context of lipid metabolism pathways .
Q. What documentation standards ensure reproducibility in this compound studies?
Methodological Answer : Adhere to the CRediT (Contributor Roles Taxonomy) framework for experimental details. Report synthesis conditions (catalyst ratio, temperature), chromatographic parameters (column lot, gradient profile), and MS settings (cone voltage, collision energy). Deposit raw data in repositories like Zenodo with DOI links. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
